3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Description
3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is a bicyclic ketone derivative featuring a seven-membered annulene ring fused to a benzene ring. The methoxy (-OCH₃) substituent at the C3 position distinguishes it from other analogs. Key attributes include:
- Molecular formula: C₁₂H₁₄O₂ (calculated).
Properties
IUPAC Name |
3-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-10-7-6-9-4-2-3-5-12(13)11(9)8-10/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRMNNQXGGHSQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCCC2=O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene or cycloheptanone derivative.
Methoxylation: Introduction of the methoxy group at the third position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Cyclization: The formation of the benzoannulene ring system is accomplished through cyclization reactions, often involving Friedel-Crafts acylation or alkylation.
Oxidation: The ketone group at the fifth position is introduced via oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 3-Methoxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that derivatives of benzoannulenes exhibit anticancer activity. Specifically, 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one has been studied for its ability to inhibit tumor cell proliferation. A study published in the Journal of Medicinal Chemistry demonstrated that this compound could induce apoptosis in cancer cells through the modulation of apoptotic pathways .
| Study | Findings | Reference |
|---|---|---|
| In vitro study on cancer cell lines | Induced apoptosis in various cancer types | |
| Mechanism of action | Modulation of Bcl-2 family proteins |
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research suggests that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study highlighted its role in reducing oxidative damage in neuronal cell cultures .
| Study | Findings | Reference |
|---|---|---|
| Neuroprotection in cell cultures | Reduced oxidative stress markers | |
| Potential therapeutic applications | Alzheimer's and Parkinson's disease models |
Material Science
Polymer Chemistry
3-Methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one can be utilized as a building block for synthesizing novel polymers with unique properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength. A comparative study demonstrated that polymers containing this compound exhibited superior performance compared to traditional materials .
| Property | Traditional Polymer | Polymer with 3-Methoxy Compound |
|---|---|---|
| Thermal stability (°C) | 200 | 250 |
| Mechanical strength (MPa) | 30 | 50 |
- Anticancer Research Case Study
- Neuroprotection Case Study
- In a laboratory setting, neuronal cells treated with the compound exhibited a 40% decrease in cell death compared to untreated controls when exposed to neurotoxic agents.
Mechanism of Action
The mechanism of action of 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: Affecting intracellular signaling pathways, leading to changes in gene expression and protein activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares substituents, molecular formulas, masses, and key data for 3-methoxy-benzo[7]annulenone and its analogs:
Biological Activity
3-Methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological efficacy.
- IUPAC Name : 3-methoxy-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one
- Molecular Formula : C12H14O2
- Molecular Weight : 190.24 g/mol
- CAS Number : 91495-63-5
- Purity : Typically available at 95% purity
Biological Activity Overview
The biological activity of 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one has been investigated in various studies focusing on its effects on different biological systems. Key areas of research include:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.
- Cytotoxic Effects : Research has demonstrated that the compound can induce cytotoxicity in cancer cell lines. In vitro assays reveal that it can inhibit cell proliferation and induce apoptosis in breast cancer cells.
- Neuroprotective Properties : Some studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by modulating glutamate receptors.
The mechanisms underlying the biological activity of 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one are not fully elucidated but may involve:
- Interaction with Receptors : The compound may act on neurotransmitter receptors such as NMDA and AMPA receptors, influencing excitatory neurotransmission.
- Inhibition of Enzymatic Activity : It has been suggested that the compound could inhibit specific enzymes involved in cell signaling pathways related to inflammation and cancer progression.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various derivatives of benzoannulene compounds. The results indicated that 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one exhibited significant inhibition against Staphylococcus aureus, with an MIC value of 32 µg/mL.
Study 2: Cytotoxicity in Cancer Cells
In a study conducted by researchers at a leading cancer research institute, the cytotoxic effects of the compound were assessed using MTT assays on MCF-7 (breast cancer) cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.
Study 3: Neuroprotective Effects
A recent investigation published in Neuroscience Letters explored the neuroprotective properties of this compound in a rat model of neurodegeneration. The findings suggested that treatment with the compound significantly reduced neuronal death and improved cognitive function as measured by behavioral tests.
Data Table
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial Activity | MIC = 32 µg/mL against S. aureus | Journal of Antimicrobial Chemotherapy |
| Cytotoxicity (MCF-7 Cells) | IC50 = 25 µM | Cancer Research Institute |
| Neuroprotection | Significant reduction in neuronal death | Neuroscience Letters |
Q & A
Q. Characterization Tools :
- / NMR for structural elucidation (e.g., δ 202.4 ppm for carbonyl groups).
- HRMS for molecular ion confirmation (e.g., [M+H] at 453.2244) .
- IR spectroscopy for functional group analysis (e.g., 1635 cm for ketones) .
How is the mast cell-stabilizing activity of benzosuberone derivatives evaluated in preclinical studies?
Level: Basic
Methodological Answer:
Pharmacological evaluation involves:
- In vitro assays : Inhibition of histamine release from mast cells (e.g., RBL-2H3 cell lines) stimulated by IgE/antigen complexes. Activity is quantified via ELISA for histamine or β-hexosaminidase release .
- In vivo models : Rodent models of passive cutaneous anaphylaxis (PCA) assess edema reduction. For example, cyclohexenylamino derivatives (series 20/21) show significant inhibition of PCA response at 10 mg/kg doses .
- Structure-activity relationship (SAR) : Tertiary amine derivatives (e.g., 4-amino-3,4-dihydronaphthalen-1(2H)-ones) are synthesized and tested to optimize substituent effects on activity .
What strategies are employed to achieve enantioselective synthesis of polycyclic derivatives of benzosuberone?
Level: Advanced
Methodological Answer:
Enantioselective methods include:
- Alkynylation-allylation-cyclization : Chiral Rh(I) catalysts promote asymmetric addition of alkynes, followed by allylation and cyclization. For example, (S)-6-((tert-butyldiphenylsilyl)ethynyl) derivatives achieve 90% ee, verified by chiral HPLC .
- Iminium salt catalysis : Asymmetric oxidation of enol derivatives using iminium salts yields α-alkoxy carbonyls with >98% ee under optimized conditions (e.g., [α] = –64.4° for hydroxy derivatives) .
- Computational guidance : DFT studies predict transition states to rationalize enantioselectivity, guiding ligand design (e.g., tert-butyldiphenylsilyl groups enhance steric control) .
How do computational studies contribute to understanding reaction mechanisms in benzosuberone derivatization?
Level: Advanced
Methodological Answer:
Computational tools are critical for:
- Mechanistic elucidation : DFT calculations model intermediates in Smiles rearrangements or catalytic cycles (e.g., Rh-catalyzed alkenylation) to identify rate-limiting steps .
- Transition state analysis : Quantum chemical computations (e.g., at the B3LYP/6-31G* level) predict stereochemical outcomes, aiding in optimizing enantioselectivity .
- Solvent effects : COSMO-RS simulations evaluate solvent polarity impacts on reaction yields (e.g., dichloromethane vs. acetic acid) .
What analytical techniques are critical for confirming the structure and purity of benzosuberone derivatives?
Level: Basic
Methodological Answer:
Key techniques include:
- NMR spectroscopy : //2D NMR (e.g., COSY, HSQC) resolve regioisomerism and confirm substituent positions (e.g., δ 7.66 ppm for aromatic protons in hydroxy derivatives) .
- Chiral HPLC : Polysaccharide-based columns (Chiralcel IF) separate enantiomers, with retention times (e.g., 6.4 vs. 6.8 min) quantifying enantiomeric excess .
- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., CHOSi at 453.2244) .
What are the challenges in optimizing microwave-assisted synthesis versus conventional heating for annulated benzosuberones?
Level: Advanced
Methodological Answer:
Key considerations include:
- Reaction efficiency : Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) but requires precise temperature control to avoid decomposition .
- Scalability : While microwaves improve yields (e.g., 91% vs. 70% for ethynyl derivatives), large-scale applications face energy distribution challenges .
- Energy consumption : Microwave systems offer lower energy use per mole but higher initial setup costs compared to conventional oil baths .
How can contradictory data in pharmacological evaluations of benzosuberone derivatives be systematically addressed?
Level: Advanced
Methodological Answer:
To resolve discrepancies:
- Dose-response studies : Compare in vitro IC values (e.g., 10 μM vs. 50 μM) with in vivo efficacy (e.g., 10 mg/kg vs. 30 mg/kg doses) to identify therapeutic windows .
- Metabolic stability assays : Liver microsome studies assess whether poor bioavailability explains reduced in vivo activity despite high in vitro potency .
- Cross-laboratory validation : Replicate SAR trends (e.g., cyclohexenylamino vs. tetralone derivatives) using standardized protocols to minimize variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
